molecular formula C9H9BrO2 B8010982 3-(2-Bromophenyl)oxetane-3-ol

3-(2-Bromophenyl)oxetane-3-ol

Cat. No.: B8010982
M. Wt: 229.07 g/mol
InChI Key: ZZFDFDXMLADCQH-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)oxetane-3-ol is a brominated oxetane derivative featuring a hydroxyl group at the 3-position of the oxetane ring and a 2-bromophenyl substituent. This compound is of interest in medicinal chemistry and materials science due to its unique stereoelectronic properties. Its molecular formula is C₉H₉BrO₂ (MW: 229.08 g/mol), though exact data on melting/boiling points and solubility require further experimental validation .

Properties

IUPAC Name

3-(2-bromophenyl)oxetan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-8-4-2-1-3-7(8)9(11)5-12-6-9/h1-4,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFDFDXMLADCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

3-(3-Bromophenyl)oxetane-3-ol (CAS: N/A)
  • Structure : Bromine at the meta position of the phenyl ring.
  • Electronic effects (e.g., resonance) may differ, altering reactivity in cross-coupling reactions.
3-(4-Bromophenyl)oxetane-3-ol (CAS: N/A)
  • Structure : Bromine at the para position.
  • Impact : Para substitution maximizes symmetry, which could enhance crystallinity and stability. The electron-withdrawing bromine may polarize the aromatic ring, affecting nucleophilic/electrophilic interactions .

Functional Group Variations

3-(2-Bromophenyl)oxetane (CAS: 1425412-25-4)
  • Structure : Lacks the hydroxyl group.
  • Molecular Formula : C₉H₉BrO (MW: 213.07 g/mol).
  • Key Differences : Absence of the hydroxyl group reduces polarity and hydrogen-bonding capacity, likely increasing lipophilicity (LogP ~2.5 estimated). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
3-(4-Bromophenyl)oxetane-3-carboxylic Acid (CAS: 1393585-20-0)
  • Structure : Carboxylic acid replaces the hydroxyl group.
  • Molecular Formula : C₁₀H₉BrO₃ (MW: 257.08 g/mol).
  • Key Differences : The carboxylic acid group introduces strong acidity (pKa ~4-5) and enhances reactivity in esterification or amidation reactions. This derivative is more water-soluble but less stable under acidic conditions compared to the hydroxyl analog .

Heterocyclic and Substituent Modifications

3-(5-Bromopyridin-2-yl)oxetane-3-ol (CAS: 1207758-80-2)
  • Structure : Pyridinyl ring replaces phenyl.
  • Molecular Formula: C₈H₈BrNO₂ (MW: 230.06 g/mol).
  • Key Differences : Nitrogen in the pyridine ring alters electronic properties (e.g., basicity) and enables coordination with metal catalysts. This derivative may exhibit distinct pharmacokinetic profiles, such as improved metabolic stability .
3-(3-Bromophenyl)-3-methyloxetane (CAS: 1123172-43-9)
  • Structure : Methyl group at the 3-position of oxetane.
  • Molecular Formula : C₁₀H₁₁BrO (MW: 227.10 g/mol).
  • Lipophilicity (LogP ~2.8) is higher than the hydroxylated analog, favoring membrane permeability .

Data Tables

Table 1. Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score
3-(2-Bromophenyl)oxetane-3-ol N/A C₉H₉BrO₂ 229.08 2-Bromophenyl, -OH Reference
3-(4-Bromophenyl)-3-methyloxetane 872882-97-8 C₁₀H₁₁BrO 227.10 4-Bromophenyl, -CH₃ 0.97
3-(3-Bromophenyl)oxetane 1044507-52-9 C₉H₉BrO 213.07 3-Bromophenyl 0.97
3-(5-Bromopyridin-2-yl)oxetane-3-ol 1207758-80-2 C₈H₈BrNO₂ 230.06 5-Bromopyridinyl, -OH N/A

Table 2. Functional Group Impact on Properties

Compound Functional Group Polarity Estimated LogP Key Reactivity
This compound -OH High ~1.8 Hydrogen bonding, acidic H
3-(2-Bromophenyl)oxetane None Moderate ~2.5 Lipophilic, inert to nucleophiles
3-(4-Bromophenyl)oxetane-3-carboxylic Acid -COOH Very High ~1.2 Acid-catalyzed reactions, ester formation

Q & A

Synthesis and Purification

Basic: What are the common synthetic routes for preparing 3-(2-Bromophenyl)oxetane-3-ol, and how is purity ensured? Answer:

  • Synthetic Routes : The oxetane core is typically synthesized via cyclization of brominated precursors. For example, 3-(4-Bromophenyl)oxetan-3-amine hydrochloride is prepared through multi-step protocols involving ketone protection, bromination, and ring closure . Similar methods can be adapted for the 2-bromophenyl analog by adjusting precursor geometry.
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) are standard. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .

Advanced: How can regioselectivity challenges during oxetane ring formation be addressed? Answer :

  • Regioselectivity Control : Use of directing groups (e.g., hydroxyl or amine) on the phenyl ring can guide cyclization. Computational tools (DFT calculations) predict transition states to optimize reaction conditions. For example, 3-(3,5-Difluorophenyl)oxetan-3-OL synthesis employs fluorinated precursors to stabilize intermediates .

Structural Characterization

Basic: Which analytical techniques are critical for confirming the structure of this compound? Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and bromophenyl substituents (aromatic protons at δ ~7.0–7.8 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (C9_9H9_9BrO2_2, expected m/z: 243.97) .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or crystal packing? Answer :

  • Single-crystal X-ray diffraction provides absolute configuration data. For example, 3-(4-Hydroxyphenyl)oxetan-3-ol was characterized to show hydrogen bonding between hydroxyl and oxetane oxygen, influencing solubility .

Chemical Reactivity

Basic: How do the bromophenyl and hydroxyl groups influence the compound’s reactivity? Answer :

  • Bromophenyl Group : Participates in Suzuki-Miyaura cross-coupling reactions to introduce aryl/heteroaryl groups.
  • Hydroxyl Group : Can be protected (e.g., acetylated) to prevent undesired side reactions during synthesis .

Advanced: What strategies enable selective functionalization of the oxetane ring without degrading the bromophenyl group? Answer :

  • Protection-Deprotection : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers. Use mild bases (e.g., K2_2CO3_3) to avoid β-elimination of the oxetane ring .

Biological Evaluation

Basic: How is this compound evaluated for potential bioactivity in drug discovery? Answer :

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based assays. Oxetanes like 3-(4-Bromophenyl)oxetan-3-amine derivatives show inhibitory activity against cancer-related enzymes .
  • ADME Profiling : Assess metabolic stability in liver microsomes; oxetanes often improve pharmacokinetics compared to larger rings .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity? Answer :

  • SAR Strategies : Synthesize analogs with varied substituents (e.g., replacing Br with Cl or CF3_3) and compare IC50_{50} values. For example, fluorinated oxetanes in 3-(3,5-Difluorophenyl)oxetan-3-OL enhance target binding via halogen bonding .

Stability and Storage

Basic: What are the optimal storage conditions to prevent degradation? Answer :

  • Storage : Keep at 2–8°C in amber vials under inert gas (N2_2 or Ar) to avoid moisture absorption and bromine displacement. Stability studies show <5% degradation over 6 months under these conditions .

Advanced: How does photodegradation impact the compound, and how can it be mitigated? Answer :

  • Light Sensitivity : UV-Vis studies reveal bromophenyl groups undergo homolytic cleavage under UV light. Use light-resistant containers and add stabilizers (e.g., BHT) at 0.1% w/w .

Computational Modeling

Basic: How can molecular docking predict the compound’s interactions with biological targets? Answer :

  • Docking Workflow : Use software (AutoDock Vina) to model interactions with proteins (e.g., kinases). The oxetane’s oxygen may form hydrogen bonds with active-site residues, as seen in 3-(4-Bromophenyl)oxetan-3-amine hydrochloride studies .

Advanced: What role do MD simulations play in understanding conformational flexibility? Answer :

  • MD Simulations : Simulations (10–100 ns) reveal oxetane ring puckering and hydroxyl group rotation, affecting binding kinetics. For example, 3-(2-Bromophenoxy)propan-1-ol shows variable dihedral angles influencing solubility .

Addressing Contradictory Data

Advanced: How should researchers resolve discrepancies in reported synthetic yields or biological activities? Answer :

  • Methodological Cross-Validation : Replicate procedures under controlled conditions (e.g., inert atmosphere for air-sensitive steps). Compare HPLC traces and NMR data with literature. For example, 3-(4-Bromophenyl)oxetan-3-amine hydrochloride synthesis yields vary due to trace moisture in solvents, necessitating rigorous drying .

Scale-up Challenges

Advanced: What are critical considerations when scaling up synthesis from mg to kg quantities? Answer :

  • Exothermic Reactions : Use jacketed reactors with temperature control to manage heat during cyclization.
  • Purification at Scale : Replace column chromatography with continuous flow systems or crystallization. For example, 3-Bromooxetane scale-up requires quenching excess bromine to prevent explosions .

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